N-cyclohexyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-cyclohexyl-2-imino-10-methyl-1-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an imino group, and a dipyrido-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-imino-10-methyl-1-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dipyrido-pyrimidine core, followed by the introduction of the cyclohexyl and imino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is also an important consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-imino-10-methyl-1-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or oxygen atoms.
Scientific Research Applications
N-cyclohexyl-2-imino-10-methyl-1-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying specific biological processes.
Medicine: Its unique structure may make it a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-imino-10-methyl-1-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dipyrido-pyrimidine derivatives with different substituents. Examples include:
- N-cyclohexyl-2-imino-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide .
- N-cyclohexyl-2-imino-10-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide .
Uniqueness
The uniqueness of N-cyclohexyl-2-imino-10-methyl-1-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the cyclohexyl and 4-methylbenzyl groups, in particular, may confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C27H29N5O2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H29N5O2/c1-17-10-12-19(13-11-17)16-32-23(28)21(26(33)29-20-8-4-3-5-9-20)15-22-25(32)30-24-18(2)7-6-14-31(24)27(22)34/h6-7,10-15,20,28H,3-5,8-9,16H2,1-2H3,(H,29,33) |
InChI Key |
ADKPMFDYCURMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NC4CCCCC4)C(=O)N5C=CC=C(C5=N3)C |
Origin of Product |
United States |
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